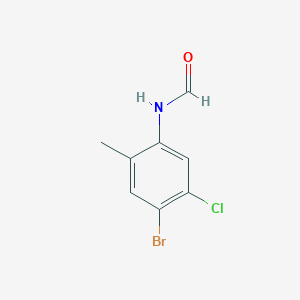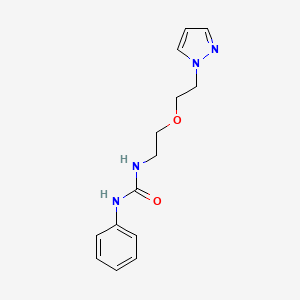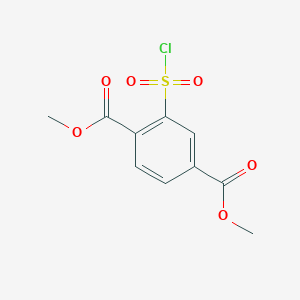
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds like the one you mentioned often have applications in scientific research due to their unique properties. They can be part of a larger family of compounds with similar structures, which can give them similar physical and chemical properties .
Synthesis Analysis
The synthesis of complex compounds often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . The structure can also be represented as a 2D or 3D model .Chemical Reactions Analysis
The chemical reactions a compound can undergo often depend on its functional groups. For example, compounds containing a carbonyl group can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight and formula, can be determined using various analytical techniques .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide, also known as N-[4-(1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carbonyl)phenyl]acetamide:
Antibacterial Agents
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide: has shown potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls, inhibiting their growth and proliferation. This makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria .
Anticancer Research
This compound has been investigated for its anticancer properties. Its ability to interfere with cancer cell metabolism and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer .
Anti-inflammatory Applications
The anti-inflammatory properties of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide have been explored in scientific research. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions.
Antiviral Activity
The compound has also been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for developing antiviral drugs, particularly for viruses that are difficult to treat with existing medications.
Antioxidant Properties
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide: exhibits antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products.
Enzyme Inhibition
The compound has been found to inhibit certain enzymes, making it useful in enzyme inhibition studies. This can help in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents for various diseases .
Drug Delivery Systems
Due to its chemical stability and ability to interact with biological molecules, N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide is being explored as a component in drug delivery systems. It can be used to enhance the delivery and efficacy of other drugs, particularly in targeted therapies.
These applications highlight the versatility and potential of N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide in various fields of scientific research.
Synthesis Of Some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides Buy N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide Buy N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
作用機序
特性
IUPAC Name |
N-[4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)21-18-9-7-17(8-10-18)20(24)22-12-11-19(27(25,26)14-13-22)16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBKWLQENUDRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)





![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2626189.png)


![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)